
3-(1-Hydrazinylethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydrazinylethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound contains a hydrazine group attached to an ethyl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydrazinylethyl)pyridine dihydrochloride typically involves the reaction of 3-acetylpyridine with hydrazine hydrate. The reaction proceeds as follows:
Step 1: 3-Acetylpyridine is reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol.
Step 2: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Step 3: The resulting product is then purified by recrystallization or other suitable purification techniques to obtain 3-(1-Hydrazinylethyl)pyridine.
Step 4: The purified product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 3-acetylpyridine and hydrazine hydrate are reacted in industrial reactors.
Continuous Reflux: The reaction mixture is continuously heated under reflux conditions to ensure complete conversion.
Purification: The product is purified using industrial-scale crystallization or chromatography techniques.
Salt Formation: The purified product is converted to the dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydrazinylethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(1-Hydrazinylethyl)pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydrazinylethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydrazinylethyl)pyridine: The base compound without the dihydrochloride salt.
4-(1-Hydrazinylethyl)pyridine dihydrochloride: A positional isomer with the hydrazine group attached to the fourth position of the pyridine ring.
2-(1-Hydrazinylethyl)pyridine dihydrochloride: Another positional isomer with the hydrazine group attached to the second position of the pyridine ring.
Uniqueness
3-(1-Hydrazinylethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the hydrazine group relative to the pyridine ring can affect the compound’s electronic distribution and steric interactions, leading to distinct chemical and biological activities.
Properties
IUPAC Name |
1-pyridin-3-ylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-3-2-4-9-5-7;;/h2-6,10H,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXJLCSHLELQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
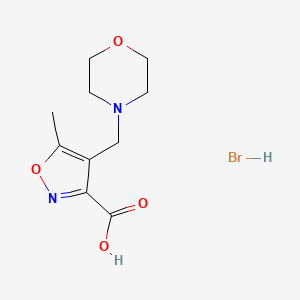
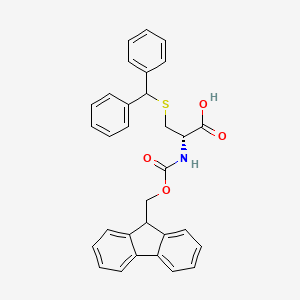
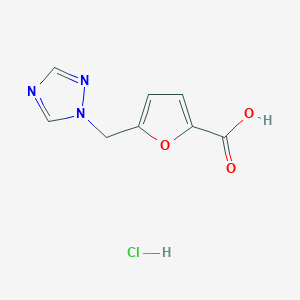
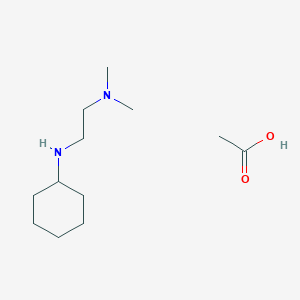
![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
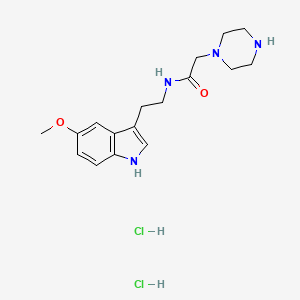
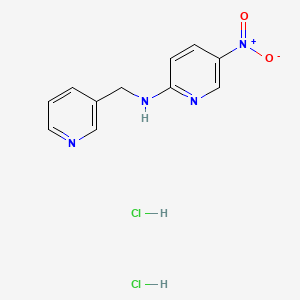
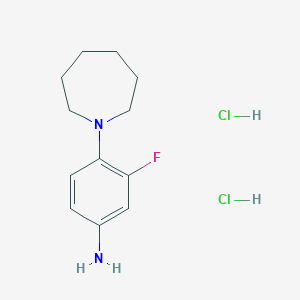
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
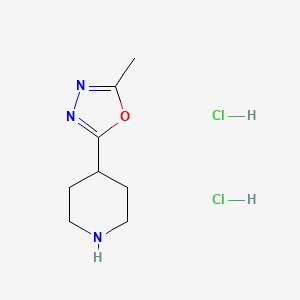
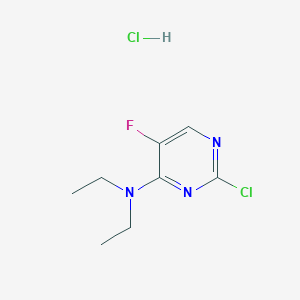
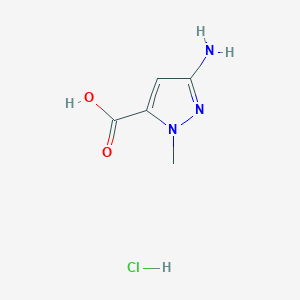
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)
